4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h2,4,10H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQOPYSRMZFLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=CC(=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244719 | |
| Record name | 1,7-Naphthyridine, 4-chloro-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-52-5 | |
| Record name | 1,7-Naphthyridine, 4-chloro-5,6,7,8-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Naphthyridine, 4-chloro-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 5,6,7,8 Tetrahydro 1,7 Naphthyridine and Analogues
Strategies for Constructing the Tetrahydro-1,7-naphthyridine Ring System
The assembly of the 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103) core is a key challenge addressed by several synthetic strategies. These methods primarily involve the formation of the saturated pyridine (B92270) ring fused to an existing pyridine moiety.
Cyclization Reactions for Naphthyridine Core Formation
Cyclization reactions are fundamental to forming the bicyclic naphthyridine framework. These reactions create one or more crucial bonds to close the second ring, starting from a suitably functionalized pyridine precursor.
The formation of the saturated heterocyclic ring in tetrahydronaphthyridines can be achieved through acid-catalyzed intramolecular cyclization reactions. One such approach is the aza-Michael addition, a powerful tool for C-N bond formation. In this strategy, a pyridine ring bearing a side chain with a nucleophilic nitrogen atom and an appropriately positioned Michael acceptor is subjected to acid catalysis. The acid activates the Michael acceptor, facilitating the intramolecular conjugate addition of the amine to form the six-membered ring.
While direct examples for the 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine are not prevalent in readily available literature, the principle is demonstrated in the synthesis of related tetrahydropyridine (B1245486) systems. For instance, precursors containing a phosphate (B84403) substituent on the nitrogen atom can undergo acid-catalyzed cyclization to yield 1,2,3,6-tetrahydropyridines. nih.gov This type of reaction underscores the general utility of acid catalysis in promoting the necessary ring closure. A prominent example of an acid-catalyzed reaction that incorporates an aza-Michael-type step within its mechanism is the Povarov reaction, which is discussed in more detail in section 2.1.1.3.
The Chichibabin reaction, traditionally known for the amination of pyridines at the C2 position, can also be adapted into an intramolecular variant to construct fused heterocyclic rings. wikipedia.org This strategy involves a precursor molecule that contains a pyridine ring and a side chain with a suitable nitrogen-containing functional group, such as a nitrile or an amine. wikipedia.orgresearchgate.net
In an intramolecular Chichibabin cyclization, the nitrogen nucleophile from the side chain attacks an electrophilic carbon atom of the pyridine ring, leading to ring closure. This approach has been successfully employed for the synthesis of tetrahydronaphthyridine scaffolds. For example, a highly regioselective intramolecular Chichibabin cyclization of a γ-pyridyl amine has been reported as a key step in forming a 5,6,7,8-tetrahydronaphthyridine ring system. researchgate.netslideshare.net This method offers a distinct advantage over classical methods like the Skraup or Friedländer reactions by avoiding harsh conditions and often providing high yields and excellent regioselectivity. slideshare.net The reaction is typically mediated by a strong base, such as sodium amide or a sodium hydride-iodide composite, which facilitates the nucleophilic attack and subsequent cyclization. slideshare.netntu.edu.sg
| Precursor Type | Reaction Name | Key Features | Isomer Example |
| γ-Pyridyl amine | Intramolecular Chichibabin Cyclization | High regioselectivity, avoids harsh conditions of classical methods. | Tetrahydro acsgcipr.orgrsc.orgnaphthyridine researchgate.net |
The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful and versatile method for synthesizing tetrahydroquinoline and its bioisosteric analogues, including tetrahydro-1,7-naphthyridines. researchgate.net This reaction is typically a three-component condensation of an aromatic amine, an aldehyde, and an electron-rich alkene, often catalyzed by a Lewis acid or a Brønsted acid. researchgate.netdatapdf.com
The mechanism involves the initial formation of an N-aryl imine from the aromatic amine and the aldehyde. The acid catalyst then activates this imine, which acts as the azadiene, for a formal [4+2] cycloaddition with the alkene (the dienophile). rsc.orgresearchgate.net This cycloaddition can proceed through a stepwise mechanism involving a zwitterionic intermediate, leading to the formation of the tetrahydroquinoline or, in this case, the tetrahydronaphthyridine ring system. rsc.org
This methodology has been specifically applied to construct fused 1,7-naphthyridine (B1217170) cores. For instance, the synthesis of complex benzo[b]pyrrolo[1,2-h] acsgcipr.orgwikipedia.orgnaphthyridine derivatives has been achieved through an intramolecular Povarov reaction, highlighting its utility in building the 1,7-naphthyridine scaffold. chim.it
Table of Povarov Reaction Components and Catalysts:
| Amine Component | Aldehyde Component | Alkene Component | Catalyst Example | Resulting Scaffold |
|---|---|---|---|---|
| 3-Aminopyridine (B143674) derivative | Aromatic/Aliphatic Aldehyde | Electron-rich olefin (e.g., vinyl ether) | Trifluoroacetic acid (TFA) datapdf.com | Tetrahydro-1,7-naphthyridine |
| Aniline | Benzaldehyde | Enamine | Yttrium triflate researchgate.net | Tetrahydroquinoline |
A common and versatile strategy for building the tetrahydro-1,7-naphthyridine skeleton involves the initial condensation of a 3-aminopyridine derivative with a carbonyl-containing compound, followed by an intramolecular cyclization. This approach builds the second, saturated ring onto the pre-existing pyridine core.
One pathway begins with the condensation of an appropriately substituted 3-aminopyridine with a β-dicarbonyl compound or its equivalent, such as a β-ketoester. nih.gov This reaction, often conducted under thermal or acid-catalyzed conditions, forms an enamine or a related intermediate which then undergoes intramolecular cyclization to yield a 4-oxo-1,4-dihydro-1,7-naphthyridine or a 4-hydroxy-1,7-naphthyridine. nih.govthieme-connect.de The resulting hydroxyl group at the 4-position is a crucial functional handle. It can be readily converted to the target 4-chloro substituent using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Subsequent reduction of the dihydronaphthyridine ring, for instance through catalytic hydrogenation, affords the final 5,6,7,8-tetrahydro-1,7-naphthyridine structure.
An alternative condensation strategy involves the reaction of a pyridine derivative bearing an activated methyl group and an adjacent functional group that can participate in cyclization. For example, a 2-vinyl-3-acylpyridine can undergo a one-pot hydroamination and cyclization reaction when treated with ammonia, leading to the formation of a dihydronaphthyridine ring. nih.gov This intermediate can then be reduced to the tetrahydro level. While this specific example leads to the 1,6-naphthyridine (B1220473) isomer, the underlying principle of condensation followed by cyclization and reduction is broadly applicable to other isomers, including the 1,7-naphthyridine system.
Cross-Coupling Methodologies for Scaffold Assembly
Palladium-catalyzed cross-coupling reactions serve as powerful tools not for the final cyclization step itself, but for the strategic assembly of the precursors required for ring closure. These methods allow for the precise formation of key carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds to construct the open-chain intermediate that will subsequently be cyclized to form the tetrahydro-1,7-naphthyridine scaffold.
The Intramolecular Heck Reaction is a prominent example used to form cyclic structures. wikipedia.org In this approach, a precursor containing both an aryl or vinyl halide and an alkene tethered by a suitable linker is treated with a palladium(0) catalyst. wikipedia.orgchim.it The reaction proceeds via oxidative addition of the palladium to the halide, followed by intramolecular carbopalladation of the alkene, and finally β-hydride elimination to yield the cyclized product. This method is highly effective for creating 5- and 6-membered rings and has been employed in the synthesis of various nitrogen-containing heterocycles, including those fused to a pyridine ring. chim.itacs.org For the synthesis of a tetrahydro-1,7-naphthyridine, a precursor such as a 3-amino-4-halopyridine substituted with an N-allyl or similar unsaturated side chain could be envisioned to undergo an intramolecular Heck reaction to form the second ring.
The Buchwald-Hartwig Amination is another crucial cross-coupling reaction that facilitates the formation of C-N bonds. wikipedia.org This reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. acsgcipr.orgnih.gov In the context of tetrahydro-1,7-naphthyridine synthesis, this reaction can be used intramolecularly. A precursor containing a pyridine ring with a halide at the 4-position and an aminoalkyl side chain at the 3-position could be cyclized via an intramolecular Buchwald-Hartwig amination to directly form the N7-C8 bond of the tetrahydro-1,7-naphthyridine system. researchgate.net This strategy provides a direct route to the fused heterocyclic core.
Table of Cross-Coupling Strategies for Precursor Synthesis:
| Reaction Name | Bond Formed | Precursor Features | Catalyst System Example |
|---|---|---|---|
| Intramolecular Heck Reaction | C-C | Aryl/vinyl halide and a tethered alkene | Pd(OAc)₂ / PPh₃ chim.itacs.org |
Heck-Type Vinylation of Chloropyridines
The Heck reaction is a powerful tool for carbon-carbon bond formation, and its application in the vinylation of chloropyridines serves as a cornerstone for the synthesis of naphthyridine scaffolds. This palladium-catalyzed reaction couples a vinyl compound with a halo-pyridine to introduce the necessary side chain for subsequent cyclization.
A notable example is seen in the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, a close analogue of the 1,7-naphthyridine system. In this process, a key step involves a newly developed, atom-economical Heck-type vinylation of a chloropyridine derivative using ethylene (B1197577) gas. nih.govacs.orgnih.gov This transformation is crucial for creating the 2-vinyl-3-acylpyridine intermediate, which is primed for cyclization. nih.govacs.orgnih.gov The use of ethylene gas is particularly efficient and environmentally conscious. The reaction is typically catalyzed by a palladium complex, which facilitates the coupling between the C-Cl bond of the pyridine ring and the C=C bond of the vinylating agent. nih.gov This approach avoids the need for pre-functionalized vinylating agents like vinylstannanes or vinylboronic acids, streamlining the synthetic sequence. elsevierpure.com
| Reaction | Catalyst System | Key Intermediate | Significance |
| Heck-Type Vinylation | Palladium catalyst | 2-vinyl-3-acylpyridine | Atom-economical, efficient C-C bond formation for cyclization precursor |
Sonogashira Reactions for Alkynyl Precursors
The Sonogashira reaction provides a reliable method for coupling terminal alkynes with aryl or vinyl halides, making it highly valuable for synthesizing alkynyl precursors of naphthyridine systems. mdpi.comorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and carried out in the presence of an amine base. organic-chemistry.org
In the context of naphthyridine synthesis, a Sonogashira coupling can be employed to attach an alkyne side chain to a pyridine halide. This alkynylpyridine intermediate can then undergo a variety of transformations, including cyclization, to form the second ring of the naphthyridine core. The versatility of the Sonogashira reaction allows for the introduction of diverse substituents on the alkyne, which can be carried through to the final product, enabling the creation of a library of analogues for structure-activity relationship studies. organic-chemistry.org The reaction conditions are generally mild, and the methodology tolerates a wide range of functional groups, which is advantageous when working with complex substrates. nih.gov
| Reaction | Catalyst System | Reactants | Product |
| Sonogashira Coupling | Palladium(II)/Copper(I) | Terminal Alkyne + Aryl/Vinyl Halide | Aryl/Vinyl-substituted Alkyne |
Horner-Wadsworth-Emmons-Based Approaches
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination method that reacts a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. wikipedia.orgyoutube.com A significant advantage of the HWE reaction over the related Wittig reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed. wikipedia.org Furthermore, the reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com
In synthesizing tetrahydro-naphthyridine scaffolds, the HWE reaction can be used to construct key unsaturated precursors. For instance, a pyridine aldehyde can be reacted with a phosphonate-containing reagent to form an α,β-unsaturated ester or ketone. This newly formed alkene moiety and its associated functional group can then participate in an intramolecular cyclization reaction, such as a Michael addition, to forge the second, saturated ring of the tetrahydro-naphthyridine system. The stereocontrol offered by the HWE reaction can be crucial in establishing the desired geometry of the precursor, which in turn can influence the stereochemistry of the final cyclized product. conicet.gov.ar
Introduction and Functionalization of the 4-Chloro Moiety
The 4-chloro substituent is a key feature of the target molecule, often serving as a handle for further chemical modification through nucleophilic substitution reactions. Its introduction requires specific halogenation strategies.
Halogenation Strategies for the Naphthyridine System
General halogenation of naphthyridine systems can be achieved through several methods. For activated systems, electrophilic halogenation using reagents like N-chlorosuccinimide (NCS), bromine, or iodine can introduce a halogen atom onto the ring. However, for less reactive pyridine rings within the naphthyridine core, more forceful methods are often necessary.
One of the most common and effective strategies involves the conversion of a naphthyridinone (an oxo- or hydroxy-naphthyridine) into its corresponding chloro-naphthyridine. nih.gov This transformation is typically accomplished using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov This method is widely applicable across various naphthyridine isomers, including 1,5- and 1,8-naphthyridines, and represents a robust way to install a chlorine atom at a specific position that was initially functionalized with an oxygen. nih.govekb.eg
Selective Chlorination Post-Cyclization
To synthesize this compound specifically, it is often most efficient to first construct the 5,6,7,8-tetrahydro-1,7-naphthyridin-4-one precursor and then perform a selective chlorination in a later step. The presence of the carbonyl group at the 4-position directs the functionalization.
The conversion of the 4-oxo group to the 4-chloro moiety is readily achieved by treating the tetrahydro-naphthyridinone with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose. nih.govekb.eg The reaction involves the activation of the carbonyl oxygen by the phosphorus reagent, followed by nucleophilic attack of a chloride ion to displace the activated oxygen group, resulting in the desired 4-chloro derivative. This post-cyclization chlorination is a highly effective and regioselective method, ensuring the chlorine atom is installed at the correct position on the pre-formed bicyclic scaffold. Another powerful method for simultaneously introducing a chloro and a formyl group is the Vilsmeier-Haack reaction, which employs a reagent formed from POCl₃ and dimethylformamide (DMF). ekb.eg
| Precursor | Reagent | Product | Reaction Type |
| Tetrahydro-naphthyridin-4-one | POCl₃ or PCl₅ | 4-Chloro-tetrahydro-naphthyridine | Deoxychlorination |
| N-(pyridin-2-yl) acetamide | POCl₃ / DMF | 2-chloro-3-formyl-1,8-naphthyridine | Vilsmeier-Haack Cyclization |
Asymmetric Synthesis Approaches for Tetrahydro-Naphthyridine Scaffolds
The development of asymmetric syntheses for tetrahydro-naphthyridine scaffolds is of great interest due to the prevalence of chiral, biologically active molecules containing this core structure. The goal is to control the stereochemistry at one or more chiral centers within the saturated ring.
A landmark achievement in this area was the development of an asymmetric synthesis for a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. acs.orgnih.gov The key stereochemistry-defining step in this route is a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate. nih.govnih.gov This reaction efficiently reduces one of the double bonds in the precursor ring while establishing a chiral center with high enantioselectivity. This strategy of creating a prochiral precursor and then using a catalytic asymmetric reaction to set the final stereocenter is a powerful and modern approach in organic synthesis.
Other potential strategies for asymmetric synthesis have been considered. For example, the Pictet-Spengler reaction, a classic method for forming tetrahydroisoquinoline rings, was explored. However, enantioselective versions of this reaction are typically limited to highly activated aromatic substrates like indoles, and have not been successful for inactivated pyridine rings, making this approach less viable for tetrahydro-naphthyridines. acs.org The development of organocatalytic cascade reactions also presents a promising avenue for the asymmetric construction of complex heterocyclic scaffolds, including tetrahydropyridines and related structures. rwth-aachen.dersc.org
Scale-Up Synthesis and Process Optimization for Tetrahydro-Naphthyridine Compounds
The successful transition of a synthetic route from laboratory-scale to large-scale production is a critical aspect of chemical development, necessitating a focus on safety, efficiency, cost-effectiveness, and environmental impact. For tetrahydro-naphthyridine compounds, including the specific analogue this compound, process optimization is paramount. This involves a systematic investigation of reaction parameters to identify conditions that afford the desired product in high yield and purity while minimizing waste and operational complexity.
Key considerations in the scale-up synthesis of tetrahydro-naphthyridine derivatives often revolve around the selection of robust and scalable chemical transformations. For instance, in the development of a scalable synthesis for a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a route was chosen that advantageously avoided chromatographic purification, a technique often challenging to implement on an industrial scale. nih.govacs.org The process featured key transformations such as a Heck reaction with ethylene gas, a one-pot cyclization and amination, and an enantioselective transfer hydrogenation, all of which are amenable to large-scale production. nih.govacs.org
The optimization of a synthetic route for large-scale manufacturing also involves a careful evaluation of starting materials and intermediates for their stability and handling properties. In one reported synthesis of a precursor to a tetrahydro-1,6-naphthyridine, a route involving a Grignard reagent followed by treatment with diethyl oxalate (B1200264) was selected for scale-up over an alternative pathway that utilized intermediates susceptible to hydrolysis. nih.gov
The principles of reaction condition optimization are universal and can be illustrated by examining the synthesis of related heterocyclic systems. Key parameters that are typically investigated include the choice of solvent, base or catalyst, reaction temperature, and concentration of reactants. The following interactive data table showcases the optimization of reaction conditions for the synthesis of a tetrahydrochromene, a heterocyclic compound, which highlights the systematic approach used to enhance reaction yield. These principles are directly applicable to the process optimization of tetrahydro-naphthyridine syntheses.
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DABCO | Acetonitrile | 4 | 27 |
| 2 | DABCO | CHCl3 | 4 | 22 |
| 3 | DABCO | CH2Cl2 | 4 | 19 |
| 4 | DMAP | THF | 4 | 40 |
| 5 | K2CO3 | THF | 4 | 65 |
| 6 | Na2CO3 | THF | 4 | 58 |
| 7 | Li2CO3 | THF | 4 | 45 |
| 8 | Cs2CO3 | THF | 4 | 77 |
Data in this table is derived from the optimization of reaction conditions for the synthesis of a tetrahydrochromene and is presented to illustrate the principles of process optimization applicable to the synthesis of tetrahydro-naphthyridine compounds. vignan.ac.in
Ultimately, the goal of scale-up synthesis and process optimization for this compound and its analogues is to develop a manufacturing process that is not only high-yielding but also safe, robust, and environmentally sustainable. This requires a multidisciplinary approach, combining the expertise of synthetic chemists and chemical engineers to address the unique challenges associated with large-scale chemical production.
Reactivity and Chemical Transformations of 4 Chloro 5,6,7,8 Tetrahydro 1,7 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position
The chlorine atom at the C-4 position of the tetrahydronaphthyridine ring is an effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This pathway is a cornerstone for introducing a wide array of functional groups onto the heterocyclic core.
The displacement of the chloride with various amine nucleophiles is a widely employed strategy to generate 4-amino-5,6,7,8-tetrahydro-1,7-naphthyridine derivatives. This reaction allows for the introduction of diverse side chains, which can be crucial for tuning the properties of the final compounds. For instance, in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, 4-chloro-7-(2-hydroxyethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine was reacted with a variety of primary and secondary amines.
These reactions are typically performed in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), and may be heated to drive the reaction to completion. The specific conditions can be tailored based on the nucleophilicity and steric bulk of the incoming amine.
Table 1: Examples of SNAr Reactions with Amine Nucleophiles
| Nucleophile | Reagent | Product |
|---|---|---|
| Primary Amine | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govacs.orgtriazolo[4,3-a]pyrazin-7-amine | 4-{[3-(Trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govacs.orgtriazolo[4,3-a]pyrazin-7-yl]amino}-5,6,7,8-tetrahydro-1,7-naphthyridine derivative |
| Cyclic Amine | (R)-3-aminopyrrolidine | 4-((R)-pyrrolidin-3-ylamino)-5,6,7,8-tetrahydro-1,7-naphthyridine derivative |
| Aminopyrazole | 1H-Pyrazol-5-amine | 4-(1H-Pyrazol-5-ylamino)-5,6,7,8-tetrahydro-1,7-naphthyridine derivative |
The chloro group can also be substituted by a cyano group. This transformation is valuable as the resulting nitrile functionality can be further elaborated into other chemical moieties, such as carboxylic acids, amides, or amines. The cyanation of 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine provides a route to 4-cyano-5,6,7,8-tetrahydro-1,7-naphthyridine.
Treatment of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of N-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridin-4-amine. This reaction introduces a hydroxylamino group at the 4-position, offering another avenue for creating derivatives with distinct chemical properties.
Derivatization and Functionalization at Other Positions of the Ring System
Beyond the reactive C-4 position, the 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103) scaffold allows for modifications at other sites, most notably at the N-7 position of the saturated ring.
The secondary amine at the N-7 position is nucleophilic and can be readily functionalized. A common modification is the introduction of a hydroxyethyl (B10761427) group, yielding 4-chloro-7-(2-hydroxyethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine. This is typically achieved by reacting the parent compound with 2-bromoethanol (B42945) in the presence of a base like potassium carbonate. The addition of the hydroxyethyl substituent can improve solubility and provides a handle for further synthetic transformations.
Conversion of Cyano Groups to Carboxylic Acids
The conversion of a nitrile (cyano group) to a carboxylic acid is a fundamental transformation in organic synthesis, known as hydrolysis. chemistrysteps.com This process can be achieved through several methods, typically involving reaction with water under either acidic or basic conditions. libretexts.org
Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.com This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com
Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521) solution. libretexts.org This reaction pathway also proceeds through an amide intermediate to ultimately yield a carboxylate salt. chemistrysteps.com To obtain the final carboxylic acid, the resulting mixture must be acidified with a strong acid to protonate the carboxylate ion. libretexts.org
While these are general and well-established methods for nitrile hydrolysis, specific studies detailing the conversion of a cyano group on the this compound nucleus to the corresponding carboxylic acid are not detailed in the available research. However, the principles of acid and base-catalyzed hydrolysis would be the expected pathways for such a transformation. libretexts.orglumenlearning.com
Rearrangement Reactions Involving Chloro-Tetrahydronaphthyridines
Rearrangement reactions are a class of organic reactions where the carbon skeleton or functional groups of a molecule are rearranged to form a structural isomer of the original molecule. libretexts.org In the context of chloro-tetrahydronaphthyridine systems, intramolecular nucleophilic aromatic substitution, such as the Smiles rearrangement, is a notable transformation. nih.govwikipedia.org
Smiles Rearrangement in Substituted Naphthyridine Systems
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.org A notable application of this reaction has been demonstrated for the first time in the 2,7-naphthyridine (B1199556) series, which is structurally related to the 1,7-naphthyridine (B1217170) core. nih.govmdpi.com In this process, a starting compound such as 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile can be used. nih.gov
The reaction sequence involves the initial substitution of a chloro group with an amine, followed by treatment with a base like sodium hydroxide in ethanol. This induces the Smiles rearrangement, leading to the formation of 1-amino-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles in high yields. nih.govmdpi.com The mechanism proceeds through the formation of a spiro-intermediate, often referred to as a Meisenheimer complex. nih.gov This rearrangement provides an effective method for synthesizing 1,3-diamino-2,7-naphthyridines. mdpi.com
Influence of Substituents on Rearrangement Pathways
Substituents on the naphthyridine ring and the nucleophile can significantly influence the pathway of rearrangement reactions. Steric and electronic effects play a crucial role in determining the feasibility and outcome of the reaction. researchgate.netrsc.org
In the context of the Smiles rearrangement in 2,7-naphthyridine systems, steric hindrance can completely inhibit the reaction. For instance, the presence of a methyl group near the reacting NH group can prevent the formation of the required spiro-intermediate, thereby stopping the rearrangement from occurring. nih.gov
The nature of the amine substituent is also critical. Research has shown that amides derived from non-aromatic primary amines, such as benzylamine (B48309) or 2-furylmethylamine, successfully undergo the Smiles rearrangement to yield 1,3-diamino-2,7-naphthyridines. mdpi.com In contrast, reactions involving other types of amines may follow different pathways or fail to react entirely. mdpi.com
Table 1: Influence of Substituents on Smiles Rearrangement in Naphthyridine Systems This table is generated based on findings from related naphthyridine systems.
| Substituent Type | Position/Reactant | Effect on Rearrangement | Outcome |
|---|---|---|---|
| Methyl Group | Adjacent to NH group | Steric Hindrance | Prevents formation of spiro-intermediate; inhibits rearrangement. nih.gov |
| Non-aromatic Primary Amines | Reactant Nucleophile | Favorable | Promotes Smiles rearrangement. mdpi.com |
| Other Primary Amines | Reactant Nucleophile | Unfavorable | No reaction or alternative pathways occur. mdpi.com |
Reduction and Oxidation Reactions of the Tetrahydro-Naphthyridine Nucleus
Oxidation and reduction (redox) reactions involve the transfer of electrons between chemical species. researchgate.netopenaccesspub.org An oxidation reaction results in an increase in oxidation state (loss of electrons), while a reduction reaction causes a decrease in oxidation state (gain of electrons). youtube.com
For the 5,6,7,8-tetrahydro-1,7-naphthyridine nucleus, reduction would typically involve the saturation of the remaining aromatic pyridine (B92270) ring. This could be accomplished through catalytic hydrogenation, potentially leading to a decahydro-1,7-naphthyridine structure. Such reactions would remove the aromaticity of the system entirely.
Conversely, oxidation of the tetrahydro-naphthyridine nucleus would involve the aromatization of the saturated heterocyclic ring. This process would lead to the formation of the fully aromatic 1,7-naphthyridine. This type of reaction typically requires an oxidizing agent and results in the loss of hydrogen atoms from the saturated portion of the molecule.
While the general principles of these redox reactions are well-understood, specific studies detailing the controlled reduction or oxidation of the this compound core were not found in the search results.
Mechanistic Investigations of Reactions Involving 4 Chloro 5,6,7,8 Tetrahydro 1,7 Naphthyridine
Elucidation of Reaction Mechanisms for Ring Formation (e.g., Aza-Michael Addition)
The formation of the saturated heterocyclic ring in 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103) scaffolds often involves cyclization reactions where a nitrogen nucleophile attacks an activated carbon center. The intramolecular aza-Michael addition is a prominent example of such a ring-forming strategy. This reaction involves the 1,4-addition of an amine to an α,β-unsaturated carbonyl compound or a related Michael acceptor.
The mechanism typically proceeds under base or acid catalysis. georgiasouthern.edusemanticscholar.org In base-catalyzed variants, the amine nucleophilicity is enhanced, facilitating the attack on the β-carbon of the Michael acceptor. In acid-catalyzed versions, the carbonyl oxygen is protonated, which activates the conjugated system towards nucleophilic attack. The process is often kinetically favored, allowing reactions to occur at low temperatures. rsc.org
A plausible mechanistic pathway for the formation of a tetrahydro-1,7-naphthyridine ring via an intramolecular aza-Michael addition is outlined below:
Activation: The reaction is initiated by a catalyst, which can be a Brønsted/Lewis acid or a base. This activation step enhances the electrophilicity of the Michael acceptor or the nucleophilicity of the attacking amine. georgiasouthern.edu
Nucleophilic Attack: The nitrogen atom of a precursor molecule attacks the electron-deficient β-carbon of the conjugated system, leading to the formation of a C-N bond and a cyclic intermediate.
Proton Transfer/Tautomerization: A subsequent proton transfer step neutralizes the intermediate, often resulting in an enolate or enol which then tautomerizes to the more stable keto form, yielding the final cyclized product.
Organocatalysts, such as diaryl prolinols and imidazolidinones, have been effectively used to promote intramolecular aza-Michael reactions, enabling the synthesis of various nitrogen-containing heterocycles. rsc.org
Understanding the Regioselectivity and Stereoselectivity of Transformations
Regioselectivity: The regioselectivity in the synthesis of naphthyridine derivatives is a critical aspect, particularly in reactions like the Friedländer annulation. This reaction, which condenses a 2-amino-pyridine carbaldehyde with a ketone, can lead to different isomers if an unsymmetrical ketone is used. organic-chemistry.orgwikipedia.org The outcome is dictated by which α-carbon of the ketone forms the new C-C bond with the aldehyde.
The regioselectivity can be influenced by several factors:
Catalyst: The choice of acid or base catalyst can favor one reaction pathway over another. For instance, certain amine catalysts have been shown to provide high regioselectivity in Friedländer reactions. organic-chemistry.org
Reaction Conditions: Temperature and the rate of addition of reactants can significantly impact the product distribution. organic-chemistry.org
Steric Hindrance: Sterically demanding groups on the ketone or the aminopyridine precursor can direct the cyclization to the less hindered position.
For 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine, regioselectivity would be a key consideration during the construction of the naphthyridine core, ensuring the correct fusion of the two pyridine (B92270) rings.
Stereoselectivity: The stereochemistry of the tetrahydro-1,7-naphthyridine ring is often established during reduction or hydrogenation steps. The conversion of a naphthyridine precursor to its tetrahydro derivative introduces chiral centers, and controlling the stereochemical outcome is paramount for applications in medicinal chemistry.
Asymmetric hydrogenation is a powerful method for achieving high stereoselectivity. nih.gov This is typically accomplished using chiral metal catalysts, such as those based on Ruthenium or Rhodium, complexed with chiral phosphine (B1218219) ligands. nih.govresearchgate.net The mechanism involves the delivery of hydrogen from a specific face of the substrate, which is coordinated to the chiral catalyst. The choice of ligand and metal center is crucial for achieving high enantiomeric excess (ee). researchgate.net For example, Ru-catalyzed asymmetric hydrogenation has been successfully used to prepare enantiomerically pure fluoropiperidines and syn- and anti-3,5-dihydroxy acid derivatives. researchgate.netresearcher.life
Mechanistic Pathways of Rearrangement Reactions (e.g., Smiles Rearrangement)
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. manchester.ac.uk While not extensively documented for this compound itself, related naphthyridine systems have been shown to undergo this transformation. mdpi.com The reaction involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule.
A generalized mechanism for a Smiles rearrangement involves:
Deprotonation: A base removes a proton from the nucleophilic group (e.g., an amine or thiol), generating a potent nucleophile.
Intramolecular Attack: The resulting anion attacks the ipso-carbon of the activated aryl ring, forming a spirocyclic intermediate known as a Meisenheimer complex. manchester.ac.uk
Ring Opening: The C-X bond (where X is the heteroatom the aryl group was initially attached to) cleaves, leading to the rearranged product.
Radical versions of the Smiles rearrangement have also been developed, proceeding through radical intermediates rather than anionic ones, often initiated by light or a radical initiator. nih.govnih.gov For a derivative of this compound to undergo a Smiles rearrangement, it would require appropriate substitution to facilitate the intramolecular nucleophilic attack on one of the aromatic rings.
Role of Catalysis in Enhancing Reaction Efficiency and Selectivity
Catalysis is fundamental to the synthesis and functionalization of this compound, enabling reactions that would otherwise be inefficient or unselective.
Palladium Catalysis: Palladium catalysts are extensively used for cross-coupling reactions, which are vital for modifying the naphthyridine scaffold. nih.govresearchgate.net The chlorine atom at the C4 position is an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This reaction couples the chloro-naphthyridine with boronic acids or esters to form new C-C bonds, allowing for the introduction of various aryl or alkyl groups. nih.govnih.gov The catalytic cycle typically involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. researchgate.net
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the chloro-naphthyridine with amines. It is a powerful tool for installing diverse amino functionalities.
Ruthenium Catalysis: Ruthenium catalysts are particularly notable for their application in hydrogenation and transfer hydrogenation reactions.
Asymmetric Hydrogenation: As discussed in section 4.2, chiral ruthenium complexes are highly effective for the stereoselective reduction of the naphthyridine ring, providing access to enantiomerically pure tetrahydro-1,7-naphthyridines. researchgate.netnih.gov
Transfer Hydrogenation: These reactions use readily available hydrogen donors like isopropanol instead of H₂ gas, offering operational simplicity. youtube.com
The table below summarizes the role of different catalysts in reactions relevant to the this compound core.
| Catalyst Type | Reaction | Role and Mechanistic Enhancement |
| Palladium Complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination | Facilitates C-C and C-N bond formation at the C4-Cl position through a Pd(0)/Pd(II) catalytic cycle. Enhances reaction efficiency and allows for the introduction of diverse substituents. nih.govresearchgate.net |
| Ruthenium Complexes (e.g., Ru/Josiphos, Ru(bpy)₃²⁺) | Asymmetric Hydrogenation, Transfer Hydrogenation | Enables highly stereoselective reduction of the pyridine ring to form the tetrahydropyridine (B1245486) moiety. Chiral ligands guide the facial selectivity of hydrogen delivery. researchgate.netnih.gov |
| Lewis/Brønsted Acids (e.g., TfOH, Zn(OTf)₂) | Friedländer Annulation, Aza-Michael Addition | Activates carbonyl or α,β-unsaturated systems towards nucleophilic attack, promoting ring formation and enhancing reaction rates. semanticscholar.orgwikipedia.org |
| Organocatalysts (e.g., Proline derivatives, Squaramides) | Aza-Michael Addition, Domino Reactions | Provides an alternative to metal catalysis for asymmetric transformations. Activates substrates through iminium or enamine intermediates to control stereoselectivity. rsc.orgnih.gov |
Computational and Theoretical Studies on 4 Chloro 5,6,7,8 Tetrahydro 1,7 Naphthyridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to model the molecule's geometry, orbital energies, and electron distribution.
These calculations would provide insights into the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles. For instance, the location of the LUMO would indicate the most probable sites for nucleophilic attack.
Furthermore, these computational methods can determine various electronic properties that influence reactivity. Calculated parameters such as electrostatic potential maps would visualize the electron-rich and electron-deficient regions of the molecule, guiding predictions of intermolecular interactions.
Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT
| Property | Calculated Value | Significance |
| HOMO Energy | (Value in eV) | Indicates susceptibility to electrophilic attack |
| LUMO Energy | (Value in eV) | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |
| Dipole Moment | (Value in Debye) | Indicates overall polarity of the molecule |
| Mulliken Atomic Charges | (Charge distribution) | Shows partial charges on each atom |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations. Specific values would require dedicated computational studies.
Modeling of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for modeling reaction pathways and identifying the transition states of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can determine the most energetically favorable route from reactants to products.
These models can calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. This information is invaluable for understanding reaction kinetics and predicting reaction rates under different conditions. For example, in nucleophilic aromatic substitution reactions, modeling could compare the activation energies for substitution at different positions on the naphthyridine ring.
The geometry of the transition state, the highest energy point along the reaction coordinate, can also be determined. Analysis of the transition state structure provides a deeper understanding of the reaction mechanism at a molecular level.
Analysis of Steric and Electronic Effects of the Chloro Substituent on Reactivity
The presence of a chloro substituent at the 4-position of the 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103) ring system is expected to have significant steric and electronic effects on its reactivity.
Electronic Effects: The chlorine atom is an electronegative group and is expected to exert a strong electron-withdrawing inductive effect (-I). This effect would decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. Computational methods can quantify this effect by calculating the electron density at various positions on the ring and comparing it to the unsubstituted parent compound. The chloro group also possesses a lone pair of electrons that can participate in resonance, which would be a +M effect, though the inductive effect is generally more dominant for halogens in this context.
Steric Effects: The steric hindrance caused by the chloro group at the 4-position could influence the approach of reactants. Computational models can be used to simulate the interaction of this compound with other molecules and calculate the steric energy associated with different reaction pathways. This analysis would help in predicting the regioselectivity of reactions, where the chloro group might direct incoming groups to less hindered positions.
Applications of 4 Chloro 5,6,7,8 Tetrahydro 1,7 Naphthyridine As a Synthetic Building Block
Precursor for the Synthesis of Complex Heterocyclic Scaffolds
The primary utility of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine in synthetic chemistry lies in its role as a precursor for elaborate heterocyclic systems. The naphthyridine framework is a privileged structure found in numerous bioactive molecules and functional materials. researchgate.netresearchgate.net The presence of the chlorine atom enables chemists to employ modern synthetic methodologies to build molecular complexity.
Research on related chloro-substituted naphthyridines and similar N-heterocycles demonstrates that the chloro group is an excellent leaving group for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki coupling reactions can be used to introduce aryl or heteroaryl substituents at the 4-position, a common strategy for building complex polycyclic aromatic systems. nih.gov Similarly, Buchwald-Hartwig amination would allow for the installation of various amine functionalities, leading to compounds with different electronic and steric properties.
The general applicability of these transformations to chloro-pyridinic systems suggests that this compound is an ideal substrate for generating libraries of substituted tetrahydro-1,7-naphthyridine derivatives. By varying the boronic acid, amine, or other coupling partner, a wide array of derivatives can be synthesized from this single precursor.
| Reaction Name | Coupling Partner | Product Type | Potential Application of Product Scaffold |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | 4-Aryl-5,6,7,8-tetrahydro-1,7-naphthyridine | Core for polycyclic aromatic systems |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | 4-Amino-5,6,7,8-tetrahydro-1,7-naphthyridine | Scaffolds with hydrogen-bonding capabilities |
| Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-5,6,7,8-tetrahydro-1,7-naphthyridine | Intermediates for π-conjugated systems |
| Heck Coupling | Alkene | 4-Alkenyl-5,6,7,8-tetrahydro-1,7-naphthyridine | Building blocks for further functionalization |
Role in Ligand Design for Organometallic Catalysis
Naphthyridine derivatives are of significant interest in the field of coordination chemistry and organometallic catalysis due to the presence of two nitrogen atoms, which can act as a bidentate chelate to a metal center. researchgate.netmdpi.com The specific geometry and electronic properties of the resulting metal complex are highly dependent on the structure of the ligand. Ligand design is crucial for modulating the properties of metal complexes, including the distance between metal centers in multinuclear systems, which can influence catalytic activity and selectivity. nih.gov
The this compound scaffold offers unique features for ligand design. The two nitrogen atoms (at positions 1 and 7) are arranged in a manner suitable for forming a stable chelate ring with a transition metal. The tetrahydro- portion of the molecule imparts a rigid, non-planar, three-dimensional structure to the ligand backbone, in contrast to the flat, aromatic naphthyridine systems. This conformational rigidity can be advantageous in asymmetric catalysis, where a well-defined chiral environment around the metal center is essential.
Furthermore, the chloro-substituent at the 4-position can be replaced with other coordinating groups, such as phosphines or other N-donor heterocycles, through nucleophilic substitution or cross-coupling reactions. This allows for the synthesis of tridentate or even more complex polydentate ligands. The ability to systematically modify the ligand structure allows for the fine-tuning of the steric and electronic environment of the metal catalyst, which is a key principle in the development of new and efficient catalytic processes. acs.org
Intermediate in the Preparation of Advanced Organic Materials
The development of novel π-conjugated molecules is a central theme in materials science, with applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.netbeilstein-journals.org Naphthyridine derivatives have emerged as promising scaffolds for such materials due to their inherent electronic properties and chemical stability. researchgate.net
This compound can serve as a key intermediate in the synthesis of advanced organic materials. The chloro group provides a reactive site for introducing π-conjugated substituents via reactions like the Sonogashira or Suzuki couplings. beilstein-journals.org For example, reacting the compound with various arylethynyl groups can extend the π-conjugation of the system, a common strategy for tuning the photophysical properties, such as absorption and emission wavelengths, of a molecule. beilstein-journals.org
The tetrahydro-1,7-naphthyridine core can act as an electron-donating or electron-withdrawing unit, depending on the other substituents on the aromatic rings attached to it. By strategically combining this core with other aromatic systems, chemists can design molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic band gap is essential for creating efficient materials for organic electronic devices. The non-planar nature of the tetrahydro- scaffold could also be exploited to influence the solid-state packing of the material, which in turn affects properties like charge mobility and fluorescence quantum yield in the solid state.
| Material Type | Synthetic Strategy | Key Structural Feature |
|---|---|---|
| Fluorescent Dyes | Sonogashira coupling with fluorescent alkynes | Extended π-conjugated system |
| OLED Emitters | Suzuki coupling with electron-rich/poor aryl groups | Donor-Acceptor (D-A) architecture |
| Organic Semiconductors | Stille or Suzuki coupling to form conjugated polymers | Polymeric backbone with repeating naphthyridine units |
Future Perspectives and Research Directions in 4 Chloro 5,6,7,8 Tetrahydro 1,7 Naphthyridine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic routes to 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine and its analogs is crucial for enabling broader investigations. Future efforts will likely focus on improving efficiency, reducing environmental impact, and increasing structural diversity.
Key research directions include:
Green Chemistry Approaches: Current multi-step syntheses of related naphthyridines can be resource-intensive. Future methodologies will likely incorporate principles of green chemistry. This includes the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, as has been demonstrated for other naphthyridine systems. sphinxsai.comresearchgate.net The development of one-pot procedures that minimize intermediate purification steps will also be a priority.
Atom-Economical Reactions: Drawing inspiration from the synthesis of related heterocycles, atom-economical protocols could be developed. For instance, Heck-type vinylations using ethylene (B1197577) gas instead of more complex vinyl sources represent a more sustainable approach for installing key fragments. nih.govacs.org
Catalytic Hydrogenation: The reduction of a fully aromatic chloro-1,7-naphthyridine precursor is a key step. Research into more efficient and selective catalytic systems for the hydrogenation of the pyridine (B92270) ring bearing the non-chloro substituent is needed. Ruthenium-catalyzed enantioselective transfer hydrogenation, successful in the synthesis of chiral 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds, could be adapted to produce enantiomerically pure derivatives of the 1,7-naphthyridine (B1217170) core. nih.govacs.org
| Methodology | Potential Advantage | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. | Optimization of cyclization and substitution reactions under microwave irradiation. |
| Catalytic Transfer Hydrogenation | Use of safer hydrogen sources (e.g., ammonium (B1175870) formate), potential for asymmetry. | Development of chiral catalysts for the enantioselective reduction of a dihydronaphthyridine intermediate. |
| One-Pot Procedures | Reduced solvent waste and purification steps, improved overall efficiency. | Telescoping multiple synthetic steps, such as cyclization and chlorination, into a single operation. |
Exploration of Unprecedented Reactivity Patterns and Transformations
The 4-chloro substituent is a key functional handle for derivatization. Future research will focus on exploring its reactivity in a variety of transformations to build molecular complexity and generate libraries of novel compounds.
Cross-Coupling Reactions: The C4-Cl bond is an ideal site for transition-metal-catalyzed cross-coupling reactions. While such reactions are well-established, their application to this specific scaffold remains to be thoroughly explored. Research will focus on optimizing conditions for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents at the 4-position, significantly expanding the accessible chemical space. The chemoselectivity of these couplings is a key area of investigation, as demonstrated in related systems where C-Br bonds react preferentially over C-Cl bonds. beilstein-journals.org
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring should facilitate SNAr reactions at the 4-position. This would provide a straightforward, metal-free method for introducing oxygen, sulfur, and nitrogen nucleophiles. Investigating the scope and limitations of these reactions will be a valuable research avenue.
Functionalization of the Tetrahydropyridine (B1245486) Ring: Beyond the chloro-group, the reactivity of the saturated ring offers further opportunities. Future work could explore C-H activation strategies to introduce functional groups at the C5, C6, or C8 positions. Furthermore, the secondary amine at the N7 position is a prime site for N-alkylation and N-acylation, allowing for the attachment of various side chains.
| Reaction Type | Target Position | Potential Reagents/Catalysts | Introduced Functionality |
|---|---|---|---|
| Suzuki Coupling | C4 | Pd catalysts, boronic acids/esters | Aryl, heteroaryl, alkyl groups |
| Sonogashira Coupling | C4 | Pd/Cu catalysts, terminal alkynes | Alkynyl groups |
| Buchwald-Hartwig Amination | C4 | Pd or Cu catalysts, amines/amides | Substituted amino groups |
| Nucleophilic Aromatic Substitution | C4 | Alkoxides, thiolates, azides | Ethers, thioethers, azides |
| N-Alkylation / N-Acylation | N7 | Alkyl halides, acyl chlorides | N-Substituents |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms represents a significant step forward. These technologies offer enhanced safety, scalability, and efficiency, particularly for generating compound libraries for screening purposes.
Flow Chemistry: The synthesis of this compound or its derivatization may involve hazardous reagents or thermally unstable intermediates. Flow chemistry allows for such reactions to be performed safely on a larger scale by minimizing the volume of reactive material at any given time and enabling precise control over temperature and residence time. nih.gov Reactions such as nitration, halogenation, or those involving potent organometallic reagents would be prime candidates for adaptation to flow reactors.
Automated Synthesis: Once robust synthetic and derivatization protocols are established (as outlined in 7.1 and 7.2), automated synthesis platforms can be employed for the rapid parallel synthesis of compound libraries. By systematically varying the building blocks used in cross-coupling or substitution reactions, hundreds of analogs can be generated efficiently, accelerating the discovery of molecules with desired biological or material properties.
Advancements in Computational Design for Rational Synthesis and Reactivity Prediction
Computational chemistry is an increasingly powerful tool for guiding synthetic efforts and predicting molecular behavior, saving significant time and resources in the laboratory.
Rational Synthesis Design: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to model reaction pathways and predict the feasibility of proposed synthetic steps. For instance, computational studies can help identify the most likely sites for electrophilic or nucleophilic attack, predict the regioselectivity of reactions on the naphthyridine core, and estimate activation barriers for key transformations.
Reactivity Prediction: In silico studies can predict the reactivity of the C-Cl bond in various cross-coupling reactions, helping to select the optimal catalyst and reaction conditions. beilstein-journals.org Molecular dynamics (MD) simulations and docking studies, which have been applied to other naphthyridine isomers to predict biological target engagement, can be used to design derivatives with specific functionalities aimed at interacting with biological targets like enzymes or receptors. nih.gov This predictive power allows for a more rational, hypothesis-driven approach to designing new molecules rather than relying solely on empirical screening.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine?
- Methodology : The compound can be synthesized via reductive debenzylation of 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine using Pd/C under hydrogen gas (3 atm) in methanol with trace HCl, yielding the dihydrochloride salt (78%) . Alternatively, chlorination of naphthyridinone precursors with POCl₃ at 95°C for 90 minutes provides a direct route (60% yield) . Advanced intermediates, such as methyl 7-benzyl-4-chloro derivatives, can be further functionalized via ester hydrolysis or nucleophilic substitution .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology : Characterization typically involves:
- NMR Spectroscopy : To confirm hydrogenation states and substituent positions (e.g., distinguishing between tetrahydro and aromatic protons).
- Mass Spectrometry (MS) : For molecular weight validation (exact mass: ~199.03 g/mol for the free base) .
- X-ray Crystallography : Used for derivatives like dihydrochloride salts to resolve stereochemistry and hydrogen-bonding networks .
Q. What are the common reactivity patterns of this compound?
- Methodology : The chlorine atom at position 4 undergoes nucleophilic substitution with amines, thiols, or alkoxides under mild conditions (e.g., room temperature in polar aprotic solvents) . The tetrahydro ring system is susceptible to oxidation, requiring inert atmospheres (N₂/Ar) during reactions involving strong oxidizing agents like KMnO₄ .
Advanced Research Questions
Q. How does substitution regioselectivity vary in this compound derivatives?
- Methodology : Regioselectivity is influenced by electronic effects. For example, chlorine at position 4 activates adjacent carbons for nucleophilic attack, but steric hindrance from the tetrahydro ring can redirect reactivity. Computational studies (DFT) or kinetic isotope effects are recommended to map transition states . Comparative studies with 1,6- or 1,8-naphthyridine analogs show distinct reactivity due to nitrogen positioning .
Q. How can contradictory data on reaction yields or byproducts be resolved?
- Case Study : Discrepancies in substitution yields (e.g., 52% vs. 78% for similar conditions ) may arise from trace impurities (e.g., residual HCl in Pd/C reactions). Mitigation strategies:
- Purification : Use recrystallization (e.g., from MeOH/EtOAc) or chromatography (silica gel, NH₄OH-modified eluents).
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N or D) to track intermediates .
Q. What advanced applications exist for this compound in chemical biology?
- Methodology : The compound serves as a scaffold for:
- Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the chlorine with E3 ligase-binding moieties (e.g., thalidomide derivatives) .
- Fluorescent Probes : Introduce pyrene or BODIPY groups via Sonogashira coupling for cellular imaging .
Methodological Notes
Q. How should researchers handle stability and storage of this compound derivatives?
- Protocol : Store dihydrochloride salts at –20°C under desiccation (silica gel) to prevent hydrolysis. For free bases, use argon-flushed vials with molecular sieves .
Q. What computational tools are recommended for studying this compound’s reactivity?
- Tools :
- Gaussian or ORCA : For DFT calculations on transition states.
- MOE or Schrödinger : For docking studies in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
